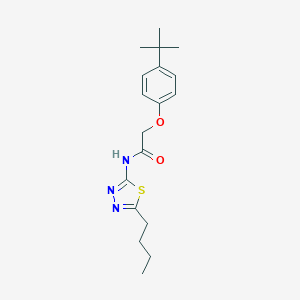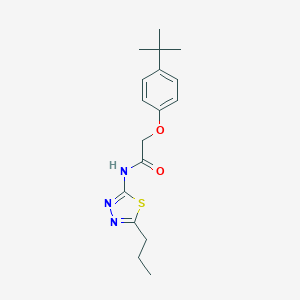![molecular formula C25H27NO4S B284657 Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPT and has been found to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, DMPT has been shown to inhibit the activity of histone deacetylase, which can lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
DMPT has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of gene expression, and the regulation of certain signaling pathways in cells. Additionally, DMPT has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPT in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, DMPT has been shown to have a variety of interesting biochemical and physiological effects, which may make it a useful tool for studying a variety of biological processes. However, one limitation of using DMPT is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving DMPT. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in the regulation of gene expression and signaling pathways in cells. Finally, additional research is needed to determine the safety and efficacy of DMPT in vivo, which could pave the way for its use as a therapeutic agent in humans.
Méthodes De Synthèse
DMPT can be synthesized using a variety of methods, including both chemical and enzymatic processes. One common method involves the reaction of 2,4-dimethylphenol with butyryl chloride to form 4-(2,4-dimethylphenoxy)butyric acid, which can then be reacted with ethyl thioglycolate and phenyl isocyanate to form DMPT.
Applications De Recherche Scientifique
DMPT has been used in a variety of scientific research applications, including as a potential treatment for cancer and as a tool for studying the function of certain enzymes. One study found that DMPT was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, DMPT has been shown to be a potent inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Propriétés
Formule moléculaire |
C25H27NO4S |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
ethyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-4-29-25(28)20-16-22(19-9-6-5-7-10-19)31-24(20)26-23(27)11-8-14-30-21-13-12-17(2)15-18(21)3/h5-7,9-10,12-13,15-16H,4,8,11,14H2,1-3H3,(H,26,27) |
Clé InChI |
CQHSGCJJWWKYDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)


![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)


![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)


![3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)